The Cornerstone of Novel Therapeutics: An In-depth Technical Guide to [(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS No. 132740-53-5)
The Cornerstone of Novel Therapeutics: An In-depth Technical Guide to [(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS No. 132740-53-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(1-Cyclohexylpiperidin-4-yl)methyl]amine, identified by the CAS number 132740-53-5, is a pivotal chemical intermediate with significant applications in the synthesis of a wide array of pharmaceutical compounds.[1][2][3][4] Its unique structural motif, featuring a cyclohexyl group appended to a piperidine ring with a methylamine functional group, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications in drug discovery and development, offering a critical resource for researchers in the field.
Chemical Identity and Properties
[(1-Cyclohexylpiperidin-4-yl)methyl]amine is a primary amine with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . The structure is characterized by a piperidine ring N-substituted with a cyclohexyl group, and a methylamine group attached to the 4-position of the piperidine ring.
| Property | Value | Source |
| CAS Number | 132740-53-5 | [1][2][3][4] |
| Molecular Formula | C12H24N2 | [4] |
| Molecular Weight | 196.33 g/mol | |
| Appearance | Not specified in search results | |
| Purity | ≥95% (typical) | [2] |
Synthesis and Manufacturing
The synthesis of [(1-Cyclohexylpiperidin-4-yl)methyl]amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the reductive amination of a suitable piperidone precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach to [(1-Cyclohexylpiperidin-4-yl)methyl]amine involves the disconnection of the N-cyclohexyl bond and the C-C bond of the aminomethyl group, leading back to commercially available starting materials.
Caption: Retrosynthetic analysis of [(1-Cyclohexylpiperidin-4-yl)methyl]amine.
Exemplary Synthesis Protocol
The following protocol describes a plausible synthetic route based on standard organic chemistry transformations.
Step 1: N-Cyclohexylation of 4-Piperidone
In this step, 4-piperidone is reacted with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a process known as reductive amination.
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Materials: 4-piperidone hydrochloride, cyclohexanone, sodium triacetoxyborohydride, dichloroethane (DCE), sodium bicarbonate.
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Procedure:
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To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloroethane, add triethylamine (1.1 eq) and stir for 15 minutes.
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Add cyclohexanone (1.05 eq) and stir for 1 hour at room temperature.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
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Stir the reaction mixture at room temperature for 12-18 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloroethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-cyclohexylpiperidin-4-one.
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Step 2: Strecker Synthesis of the Aminonitrile
The resulting 1-cyclohexylpiperidin-4-one is then converted to the corresponding α-aminonitrile via the Strecker synthesis.
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Materials: 1-Cyclohexylpiperidin-4-one, sodium cyanide, ammonium chloride, ammonia solution, methanol.
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Procedure:
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In a sealed vessel, dissolve 1-cyclohexylpiperidin-4-one (1.0 eq) in a solution of methanol and aqueous ammonia.
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Add sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
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Stir the mixture at room temperature for 24-48 hours.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-cyclohexyl-4-aminopiperidine-4-carbonitrile.
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Step 3: Reduction of the Nitrile to the Primary Amine
The final step is the reduction of the nitrile group to the primary amine.
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Materials: 1-Cyclohexyl-4-aminopiperidine-4-carbonitrile, lithium aluminum hydride (LAH) or Raney nickel, tetrahydrofuran (THF) or ethanol.
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Procedure (using LAH):
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To a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF under an inert atmosphere, add a solution of the aminonitrile (1.0 eq) in THF dropwise at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
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Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup).
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Filter the resulting solids and wash with THF.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify by column chromatography or distillation to obtain [(1-Cyclohexylpiperidin-4-yl)methyl]amine.
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Caption: A typical synthetic workflow for [(1-Cyclohexylpiperidin-4-yl)methyl]amine.
Applications in Drug Discovery
The title compound is a valuable intermediate in the synthesis of various biologically active molecules. Its structural features allow for the introduction of diverse pharmacophores, leading to the development of novel therapeutic agents.
While specific drug candidates synthesized directly from this intermediate are not detailed in the provided search results, the piperidine and cyclohexyl moieties are common in compounds targeting the central nervous system (CNS), cardiovascular diseases, and as enzyme inhibitors. The primary amine handle allows for a wide range of chemical modifications, including amidation, alkylation, and arylation, to generate libraries of compounds for high-throughput screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling [(1-Cyclohexylpiperidin-4-yl)methyl]amine. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation, ingestion, and skin contact.
Conclusion
[(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS No. 132740-53-5) is a key building block in modern medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides access to a versatile scaffold for the development of new pharmaceutical agents. This guide has outlined its fundamental properties and a representative synthetic pathway, providing a solid foundation for researchers and drug development professionals working with this important compound.
References
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Ottokemi. Speciality Chemicals Product List. [Link]
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J&K Scientific. [(1-Cyclohexylpiperidin-4-yl)methyl]amine. [Link]
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Scribd. Speciality Chemicals Product List. [Link]

